molecular formula C12H15N3 B13638434 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine

5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine

Cat. No.: B13638434
M. Wt: 201.27 g/mol
InChI Key: OPEBATGCYSRYMO-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a methyl group at the 5-position and a 2-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 5-methyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylbenzylamine is coupled with a halogenated pyrazole precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction reactions produce reduced pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)-1H-pyrazol-4-amine: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-methylbenzyl group.

Uniqueness

5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is unique due to the presence of both the 5-methyl and 2-methylbenzyl groups, which may confer specific chemical and biological properties not observed in similar compounds

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)12(13)7-14-15/h3-7H,8,13H2,1-2H3

InChI Key

OPEBATGCYSRYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C=N2)N)C

Origin of Product

United States

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